N,N-dimethyl-2-phenoxyacetamide
Overview
Description
N,N-dimethyl-2-phenoxyacetamide is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the acetamide is further substituted with a phenoxy group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Scientific Research Applications
N,N-dimethyl-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethyl-2-phenoxyacetamide can be synthesized through the reaction of 2-phenoxyacetic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of dimethylamine to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-2-phenoxyethylamine.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-phenoxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparison with Similar Compounds
N,N-dimethylacetamide: Similar structure but lacks the phenoxy group.
N,N-dimethylformamide: Another dimethylamide with a formyl group instead of the phenoxy group.
2-phenoxyacetamide: Lacks the dimethyl substitution on the nitrogen.
Uniqueness: N,N-dimethyl-2-phenoxyacetamide is unique due to the presence of both the dimethylamino and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)8-13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFAJWLZDYRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403633 | |
Record name | N,N-dimethyl-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-59-8 | |
Record name | N,N-Dimethyl-2-phenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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